molecular formula C46H72N10NaO15S B13429064 CID 134158055

CID 134158055

Cat. No.: B13429064
M. Wt: 1060.2 g/mol
InChI Key: ZXHXLPSVLOKCNY-CHDMJDELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “CID 134158055” is a chemical entity listed in the PubChem database PubChem is a comprehensive resource for chemical information, providing details on the structure, properties, and biological activities of various compounds

Chemical Reactions Analysis

CID 134158055 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of strong oxidizing agents, while reduction reactions may require reducing agents such as hydrogen gas or metal hydrides. Substitution reactions often involve nucleophiles or electrophiles, leading to the formation of new chemical bonds and the generation of major products .

Scientific Research Applications

CID 134158055 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be employed in studies involving cellular pathways and molecular interactions. In medicine, the compound could be investigated for its potential therapeutic effects, including its role in drug development and disease treatment. Additionally, this compound finds applications in industry, where it may be used in the production of specialized materials or as a catalyst in chemical reactions .

Mechanism of Action

The mechanism of action of CID 134158055 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s biological effects and potential therapeutic applications .

Comparison with Similar Compounds

CID 134158055 can be compared with other similar compounds to highlight its uniqueness Similar compounds may share structural features or chemical properties, but this compound may exhibit distinct reactivity or biological activitySome similar compounds include those with comparable molecular structures or functional groups .

Conclusion

This compound is a compound with significant potential in various scientific fields Its unique chemical properties, diverse reactivity, and wide range of applications make it a valuable subject of study

Properties

Molecular Formula

C46H72N10NaO15S

Molecular Weight

1060.2 g/mol

InChI

InChI=1S/C46H72N10O15S.Na/c1-22(2)18-30(52-39(63)29(15-17-72-8)50-43(67)34-10-9-16-56(34)45(69)33(21-57)54-37(61)24(5)47)42(66)55-36(23(3)4)44(68)48-25(6)38(62)51-31(19-27-11-13-28(58)14-12-27)41(65)53-32(20-35(59)60)40(64)49-26(7)46(70)71;/h11-14,22-26,29-34,36,57-58H,9-10,15-21,47H2,1-8H3,(H,48,68)(H,49,64)(H,50,67)(H,51,62)(H,52,63)(H,53,65)(H,54,61)(H,55,66)(H,59,60)(H,70,71);/t24-,25+,26-,29+,30+,31+,32+,33+,34+,36+;/m1./s1

InChI Key

ZXHXLPSVLOKCNY-CHDMJDELSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H](C)C(=O)O)N.[Na]

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CCSC)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(C)N.[Na]

Origin of Product

United States

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